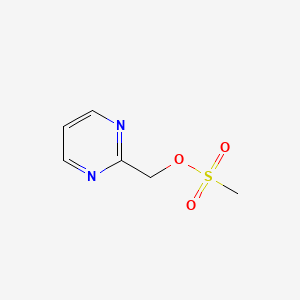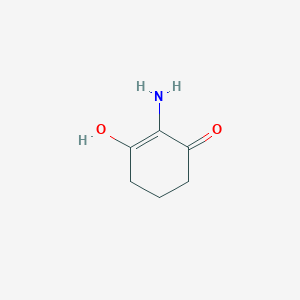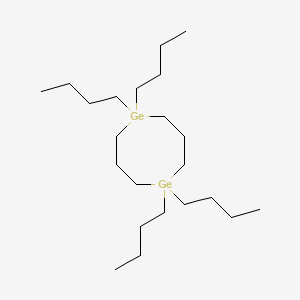
1,1,5,5-Tetrabutyl-1,5-digermocane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,5,5-Tetrabutyl-1,5-digermocane is a chemical compound with the molecular formula C22H48Ge2 It is a member of the digermocane family, characterized by the presence of germanium atoms in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,5,5-Tetrabutyl-1,5-digermocane typically involves the reaction of germanium tetrachloride with butyl lithium in the presence of a suitable solvent. The reaction conditions include maintaining a low temperature to control the reactivity of the intermediates and ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction is carefully monitored to optimize yield and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,5,5-Tetrabutyl-1,5-digermocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: It can be reduced to form lower oxidation state germanium compounds.
Substitution: The butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various germanium-containing compounds, such as germanium oxides, halides, and organogermanium compounds.
Wissenschaftliche Forschungsanwendungen
1,1,5,5-Tetrabutyl-1,5-digermocane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other germanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and electronic devices due to its unique properties.
Wirkmechanismus
The mechanism of action of 1,1,5,5-Tetrabutyl-1,5-digermocane involves its interaction with molecular targets, such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,3,3-Tetramethyl-1,3-digermocane
- 1,1,3,3-Tetraethyl-1,3-digermocane
- 1,1,5,5-Tetraphenyl-1,5-digermocane
Uniqueness
1,1,5,5-Tetrabutyl-1,5-digermocane is unique due to its specific substitution pattern and the presence of butyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various scientific fields.
Eigenschaften
CAS-Nummer |
56437-93-5 |
|---|---|
Molekularformel |
C22H48Ge2 |
Molekulargewicht |
457.9 g/mol |
IUPAC-Name |
1,1,5,5-tetrabutyl-1,5-digermocane |
InChI |
InChI=1S/C22H48Ge2/c1-5-9-15-23(16-10-6-2)19-13-21-24(17-11-7-3,18-12-8-4)22-14-20-23/h5-22H2,1-4H3 |
InChI-Schlüssel |
LYFIVMCYUKEOFC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Ge]1(CCC[Ge](CCC1)(CCCC)CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



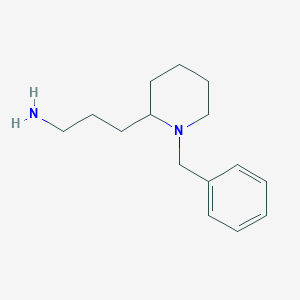

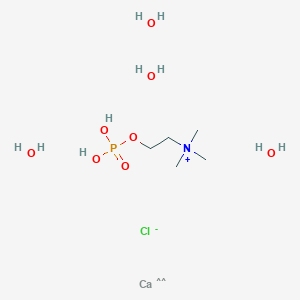
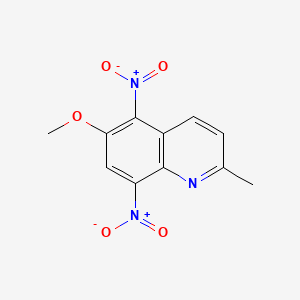


![4-[(1Z)-1-Propen-1-yloxy]aniline](/img/structure/B13961314.png)
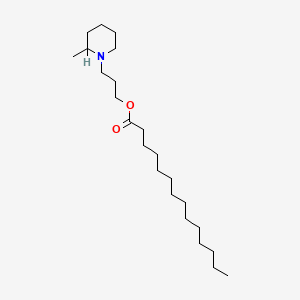
![1,1-Dimethylethyl [2-(cyclobutylamino)ethyl]carbamate](/img/structure/B13961321.png)


